tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate
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Overview
Description
tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This method allows for the formation of differentially substituted regioisomeric isoxazoles . Another efficient method reported involves a catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety.
Scientific Research Applications
tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Uniqueness
tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl N-(4,6-dimethyl-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-8-6-9(2)11-10(7-8)19-16-12(11)15-13(17)18-14(3,4)5/h6-7H,1-5H3,(H,15,16,17) |
InChI Key |
ZHCYLOSQHWZVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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